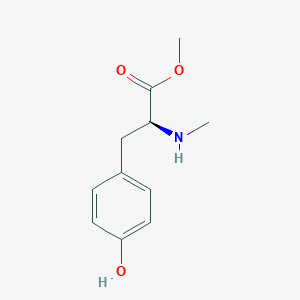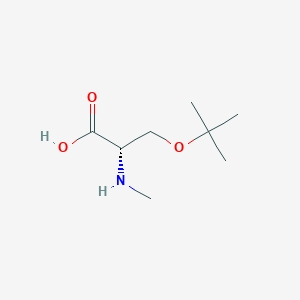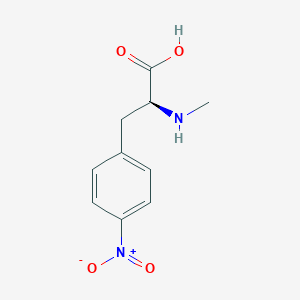
N-Z-1,5-pentanediamine hydrochloride
Übersicht
Beschreibung
“N-Z-1,5-pentanediamine hydrochloride” is a chemical compound with a linear formula of C6H5CH2OCONH(CH2)5NH2 · HCl . It is also known as N-Z-1,5-diaminopentane hydrochloride or Benzyl N-(5-aminopentyl)carbamate hydrochloride . It has a molecular weight of 272.77 .
Synthesis Analysis
The synthesis of “N-Z-1,5-pentanediamine hydrochloride” involves the introduction of a pentamethylene linker . It is also used in the synthesis of a polyamine . A study has shown that it can be recovered from 1,5-pentanediamine (PDA) fermentation broth using a cation exchange resin and purified by crystallization .
Molecular Structure Analysis
The linear formula of “N-Z-1,5-pentanediamine hydrochloride” is C6H5CH2OCONH(CH2)5NH2 · HCl . The compound has a molecular weight of 272.77 .
Chemical Reactions Analysis
“N-Z-1,5-pentanediamine hydrochloride” is used in the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . In the two-step reaction, PDA initially reacts with a cold phosgene solution to produce 1,5-pentanediamine hydrochloride (PDAH) and carbamate. Phosgene is then further introduced and gradually heated to produce PDI .
Physical And Chemical Properties Analysis
“N-Z-1,5-pentanediamine hydrochloride” is a solid compound . It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Bio-based Polyurethane Coatings
“N-Z-1,5-pentanediamine hydrochloride” is an important raw material for the preparation of bio-based pentamethylene diisocyanate (PDI). PDI has shown excellent properties in the application of adhesives and thermosetting polyurethane . Bio-based polyurethane (PU) coatings have been widely used in recent decades and are gradually replacing petrochemical coatings because of their advantages of low environmental impact, easy access, low cost, and good biodegradability .
Adhesives
The compound is used in the production of adhesives. The bio-based pentamethylene diisocyanate (PDI), which is derived from “N-Z-1,5-pentanediamine hydrochloride”, has shown excellent properties in the application of adhesives .
Thermosetting Polyurethane
“N-Z-1,5-pentanediamine hydrochloride” is used in the production of thermosetting polyurethane. The bio-based PDI derived from this compound has shown excellent properties in the application of thermosetting polyurethane .
Separation and Purification
The compound is used in the separation, purification, and crystallization process from fermentation broth by cation resin . This process contributes to the industrial scale-up of the separation of “N-Z-1,5-pentanediamine hydrochloride”.
Cancer Research
“N-Carbobenzoxy-1,5-diaminopentane Hydrochloride” has been used in the development of ellipticine derivatives with an affinity to the estrogen receptor. This approach is used to develop intercalating drugs with a specific effect on hormone-dependent breast cancer .
Cross-linking Reagent
“N-Carbobenzoxy-1,5-diaminopentane Hydrochloride” is used as a cross-linking reagent . Cross-linking reagents are used in various scientific research applications, including the study of protein-protein interactions, cellular structure, and stability of proteins and nucleic acids.
Zukünftige Richtungen
“N-Z-1,5-pentanediamine hydrochloride” is an important raw material for the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . The raw material for PDI is 1,5-pentanediamine (PDA), which needs to be obtained from biomass such as feed corn starch through biological fermentation engineering . This suggests that “N-Z-1,5-pentanediamine hydrochloride” could play a significant role in the development of bio-based materials in the future.
Wirkmechanismus
Mode of Action
It is known that the compound can be used as a cross-linking reagent . Cross-linking reagents can create covalent bonds between different molecules, altering their structure and function. This could potentially lead to changes in the targets it interacts with .
Biochemical Pathways
It is known that the compound can be used in the synthesis of polyamines , which are involved in various biochemical pathways, including cell growth and differentiation, gene expression, and signal transduction .
Result of Action
Given its potential use as a cross-linking reagent , it may induce structural and functional changes in its target molecules, potentially affecting cellular processes.
Eigenschaften
IUPAC Name |
benzyl N-(5-aminopentyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRBXGDTOPWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526422 | |
| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Z-1,5-pentanediamine hydrochloride | |
CAS RN |
18807-74-4 | |
| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbobenzoxy-1,5-diaminopentane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




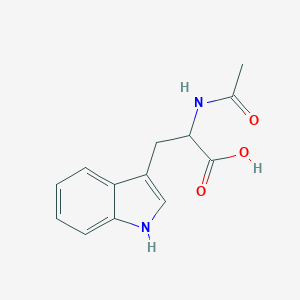
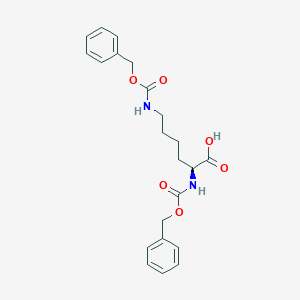

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
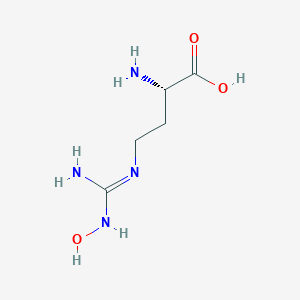
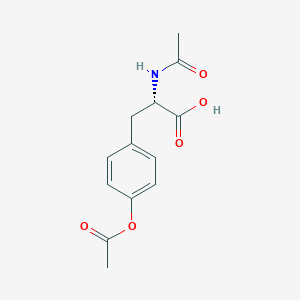
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
